Lipophilicity: 4-Aminomethyl vs. 3-Aminomethyl Isomer
The predicted XLogP3‑AA value of (3‑phenyl‑1H‑pyrazol‑4‑yl)methanamine is 0.7 , whereas the regioisomeric 5‑phenyl‑1H‑pyrazole‑3‑methanamine (CAS 936940‑08‑8) exhibits an XLogP3‑AA of 0.8 [1]. The 0.1 log unit difference, although modest, reflects a measurable alteration in hydrogen‑bond acceptor positioning that can influence membrane permeability and off‑target promiscuity in lead optimization.
| Evidence Dimension | Predicted lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 5‑Phenyl‑1H‑pyrazole‑3‑methanamine (CAS 936940‑08‑8): 0.8 |
| Quantified Difference | Δ = –0.1 log unit (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Even a ΔXLogP3‑AA of –0.1 can translate to a measurable difference in predicted passive membrane permeability, guiding medicinal chemists in selecting the appropriate regioisomer for CNS or systemic exposure.
- [1] PubChem. 5‑Phenyl‑1H‑pyrazole‑3‑methanamine (CID 17750927) – Computed Properties. 2025. View Source
